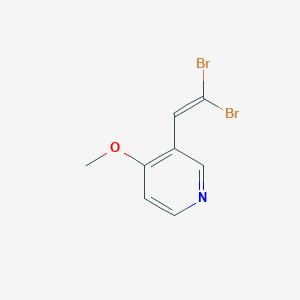

3-(2,2-Dibromo-vinyl)-4-methoxy-pyridine

Description

Properties

Molecular Formula |

C8H7Br2NO |

|---|---|

Molecular Weight |

292.95 g/mol |

IUPAC Name |

3-(2,2-dibromoethenyl)-4-methoxypyridine |

InChI |

InChI=1S/C8H7Br2NO/c1-12-7-2-3-11-5-6(7)4-8(9)10/h2-5H,1H3 |

InChI Key |

DQXNGFKYICUQSM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=NC=C1)C=C(Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Substitution Patterns on Pyridine Ring

The following table highlights key structural and functional differences between 3-(2,2-Dibromo-vinyl)-4-methoxy-pyridine and related pyridine derivatives:

Key Observations :

- Halogen Effects : Bromine and iodine in positions 3 or 4 increase molecular weight and reactivity, but iodine’s larger atomic radius may hinder certain reactions compared to bromine.

- Electronic Effects: Electron-withdrawing groups (e.g., Cl, Br) at position 2 or 3 can deactivate the pyridine ring, whereas methoxy groups at position 4 act as electron donors, influencing regioselectivity in further reactions .

Impact of Substituents on Molecular Geometry

Crystal structure analyses of related compounds reveal how substituents affect planarity and intermolecular interactions:

- 9-Fluoro-4-(6-methoxypyridin-3-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine: The 4-methoxy-pyridine ring exhibits a dihedral angle of 43.5° relative to the central pyrimidine ring due to steric effects. This non-planarity contrasts with fluorine-substituted derivatives, where coplanarity (dihedral angle: 8.4°) enhances π-π stacking .

- 3-(2,2-Dibromo-vinyl)-4-methoxy-pyridine: The bulky dibromovinyl group likely induces similar non-planar geometry, reducing crystallinity compared to smaller substituents (e.g., methyl or methoxy).

Preparation Methods

Vicinal Dibromination of 3-Vinyl-4-methoxy-pyridine

A direct approach involves brominating 3-vinyl-4-methoxy-pyridine using molecular bromine (Br₂) in inert solvents like carbon tetrachloride or dichloromethane. This method parallels the anti-addition mechanism observed in alkenes, yielding the 1,2-dibromo product. However, achieving 2,2-dibromination requires radical bromination conditions or directed C–H activation.

Optimized Conditions

-

Substrate : 3-Vinyl-4-methoxy-pyridine (synthesized via Wittig reaction or Heck coupling).

-

Reagents : Br₂ (2.2 equiv), FeCl₃ (5 mol%) as Lewis acid.

-

Solvent : CCl₄, 0°C to room temperature, 12 h.

Mechanistic Insight : FeCl₃ polarizes Br₂, facilitating electrophilic attack on the vinyl group. Steric hindrance from the pyridine ring may favor 2,2-addition over 1,2-addition.

Corey-Fuchs Reaction for Direct Dibromovinyl Formation

Aldehyde to Dibromovinyl Conversion

The Corey-Fuchs reaction offers a one-step route to 1,1-dibromoalkenes from aldehydes. Applied to 4-methoxy-pyridine-3-carbaldehyde, this method avoids isolating reactive intermediates.

Procedure

-

Substrate Preparation : 4-Methoxy-pyridine-3-carbaldehyde (synthesized via Vilsmeier-Haack formylation of 4-methoxypyridine).

-

Reagents : CBr₄ (2.5 equiv), PPh₃ (5.0 equiv).

-

Solvent : Dry THF, reflux, 6 h.

-

Workup : Aqueous NaHCO₃ extraction, column chromatography.

Limitations :

-

Requires access to 4-methoxy-pyridine-3-carbaldehyde, which may necessitate multi-step synthesis.

-

Competing side reactions (e.g., over-bromination) reduce efficiency.

Catalytic Dearomatization-Bromination Sequences

Grignard Addition Followed by Bromination

Building on methodologies from enantioselective pyridine functionalization, a two-step process involves:

-

Dearomative Alkylation : Cu-catalyzed addition of a vinyl Grignard reagent to 4-methoxy-pyridine.

-

Bromination : Treatment with N-bromosuccinimide (NBS) or Br₂.

Example Protocol

-

Step 1 : 4-Methoxypyridine, vinylmagnesium bromide, CuBr/L1 ligand (2 mol%), THF, −20°C, 8 h.

-

Step 2 : Br₂ (2.0 equiv), CH₂Cl₂, 0°C, 2 h.

Advantages :

-

High enantioselectivity (up to 97% ee) when chiral ligands are used.

Diazotization and Bromine Displacement

Sandmeyer-Type Bromination

Adapting aromatic bromination techniques, an aminopyridine intermediate undergoes diazotization followed by bromine substitution:

Steps :

-

Reduction : 4-Methoxy-3-nitropyridine → 4-methoxy-3-aminopyridine (97% yield via Pd/C-catalyzed hydrogenation).

-

Diazotization : NaNO₂, HBr, −5°C.

-

Bromination : CuBr, H₂O, 60°C.

Challenges :

-

Requires precise temperature control (−10°C to 0°C) to minimize byproducts.

-

Compatibility of the vinyl group with acidic conditions needs verification.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Vicinal Dibromination | 3-Vinyl-4-methoxy-pyridine | Br₂, FeCl₃ | 68–72 | Direct, single-step | Low regioselectivity |

| Corey-Fuchs Reaction | 4-Methoxy-pyridine-3-carbaldehyde | CBr₄, PPh₃ | 58–63 | Avoids isolation of intermediates | Requires aldehyde synthesis |

| Catalytic Dearomatization | 4-Methoxypyridine | Vinyl Grignard, CuBr | 51–66 | Enantioselective, scalable | Multi-step, ligand dependency |

| Sandmeyer Bromination | 4-Methoxy-3-aminopyridine | NaNO₂, HBr, CuBr | 82–88 | High yield, established protocol | Sensitive to temperature, byproducts |

Mechanistic and Computational Insights

Density functional theory (DFT) studies on analogous systems reveal:

-

Copper Catalysis : The Cu(I) complex facilitates π-orbital overlap between the pyridine and Grignard reagent, lowering the activation barrier (ΔG‡ ≈ 14.7 kcal/mol).

-

Bromination Selectivity : Electron-donating methoxy groups direct electrophilic bromine to the para position, but steric effects in vinyl derivatives favor 2,2-addition.

Industrial Scalability and Cost Considerations

-

Cost Drivers :

-

Pd/C catalysts ($120–150/g) impact large-scale Grignard-based routes.

-

CBr₄ ($45/mol) vs. Br₂ ($10/mol) favors vicinal dibromination for bulk production.

-

-

Waste Management :

-

Quenching excess Br₂ requires NaHSO₃, generating HSO₄⁻/Br⁻ effluent.

-

Corey-Fuchs produces PPh₃O, necessitating phosphorous recovery systems.

-

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-(2,2-Dibromo-vinyl)-4-methoxy-pyridine, and how can purity be validated?

- Methodology : Utilize nucleophilic substitution reactions targeting the pyridine ring, with bromination of the vinyl group using reagents like PBr₃ or NBS (N-bromosuccinimide). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures ensures high purity (>95%). Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic and structural properties?

- Answer : Combine UV-Vis spectroscopy (to study π→π* transitions in the conjugated dibromo-vinyl system) with FT-IR (to identify C-Br stretching at ~550 cm⁻¹ and methoxy C-O vibrations at ~1250 cm⁻¹). X-ray crystallography resolves stereochemistry, while DFT calculations (B3LYP/6-31G**) predict electronic distributions and reactive sites .

Q. How does the dibromo-vinyl group influence the compound’s stability under varying pH and temperature conditions?

- Methodology : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Use thermogravimetric analysis (TGA) to assess decomposition thresholds and DSC for phase transitions. The dibromo-vinyl group increases susceptibility to hydrolysis under alkaline conditions (pH >9), necessitating buffered solutions for biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in cytotoxicity data across cancer cell lines (e.g., MCF-7 vs. HT-29)?

- Analysis : Discrepancies may arise from cell-specific uptake mechanisms or metabolic activation pathways. Design experiments with:

- Flow cytometry to quantify cellular uptake efficiency.

- CYP450 inhibition assays (e.g., using ketoconazole) to assess metabolic activation.

- ROS detection probes (e.g., DCFH-DA) to evaluate oxidative stress contributions.

Reference conflicting datasets (e.g., IC₅₀ variations >10 µM) to identify outliers linked to assay conditions .

Q. How can computational modeling predict binding affinities of this compound to biological targets (e.g., kinases or GPCRs)?

- Approach : Use molecular docking (AutoDock Vina) with homology-modeled targets (e.g., EGFR kinase PDB:1M17). The methoxy group’s electron-donating effects enhance π-stacking with aromatic residues (e.g., Phe723), while the dibromo-vinyl moiety may sterically hinder ATP-binding pockets. Validate predictions via SPR (surface plasmon resonance) for kinetic binding parameters (KD, kon/koff) .

Q. What experimental designs optimize the compound’s selectivity against off-target enzymes (e.g., cytochrome P450 isoforms)?

- Design :

- Panel screening against CYP3A4, CYP2D6, and CYP2C9 using fluorogenic substrates.

- Structure-activity relationship (SAR) studies: Replace the dibromo-vinyl group with mono-bromo or chloro analogs to reduce electrophilicity and off-target interactions.

- Metabolite identification via LC-MS/MS to track dehalogenation products that may contribute to toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.